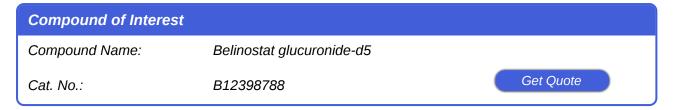


Belinostat Glucuronide-d5: A Technical Overview of its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat, a potent histone deacetylase (HDAC) inhibitor, is a key therapeutic agent in the treatment of various hematological malignancies. Its metabolism in vivo leads to the formation of several metabolites, with Belinostat glucuronide being a major product. The deuterated analog, **Belinostat glucuronide-d5**, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical properties and structure of **Belinostat glucuronide-d5**, based on available scientific literature.

Chemical Properties and Structure

Belinostat glucuronide-d5 is the glucuronic acid conjugate of Belinostat, with five deuterium atoms incorporated into the phenyl ring of the sulfamoyl moiety. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.

Structure

The chemical structure of **Belinostat glucuronide-d5** is depicted below:

(Structure image would be placed here in a full report; a textual description is provided)



The structure consists of the Belinostat core, which is characterized by a hydroxamic acid group, a central phenylsulfamoylphenyl group, and an acrylate moiety. The glucuronic acid is attached to the hydroxamic acid oxygen via an O-glucuronide linkage. The five deuterium atoms replace hydrogen atoms on the terminal phenyl ring.

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-[(phenyld5)sulfamoyl]phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid

Physicochemical Properties

Quantitative data for Belinostat glucuronide and its deuterated analog are summarized in the table below. It is important to note that while some data is available for the non-deuterated form, specific experimental data for **Belinostat glucuronide-d5**, such as melting point and solubility, are not widely published.

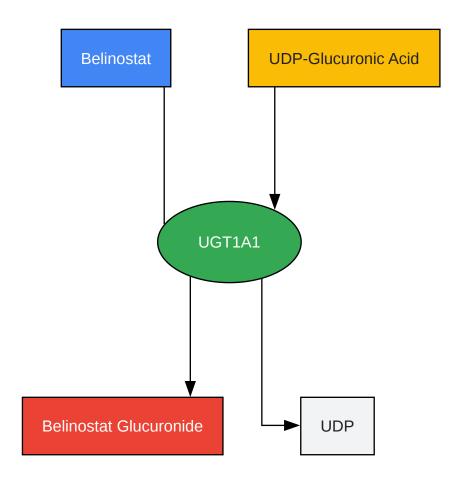
Property	Belinostat glucuronide	Belinostat glucuronide-d5	Data Source
Molecular Formula	C21H22N2O10S	C21H17D5N2O10S	PubChem
Molecular Weight	494.47 g/mol	499.50 g/mol	PubChem, LGC Standards
CAS Number	1486471-13-9	Not available	PubChem, Veeprho
Monoisotopic Mass	494.0995 Da	499.1310 Da	PubChem, LGC Standards
Topological Polar Surface Area	200 Ų	~200 Å ² (predicted)	PubChem (Computed)
XLogP3	0.9	~0.9 (predicted)	PubChem (Computed)

Metabolic Pathway of Belinostat to Belinostat Glucuronide

The primary metabolic pathway for Belinostat in humans is glucuronidation. This Phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being



the predominant isozyme responsible for the conjugation of glucuronic acid to Belinostat. This process increases the water solubility of the drug, facilitating its excretion.



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Metabolic pathway of Belinostat to Belinostat glucuronide.

Experimental Protocols

A detailed, step-by-step synthesis protocol for **Belinostat glucuronide-d5** is not publicly available and is likely proprietary. However, the general approach would involve either the chemical conjugation of a protected glucuronic acid derivative to deuterated Belinostat or an enzymatic synthesis using microsomes containing UGT1A1.

Analytical Method for Quantification in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Belinostat and its metabolites, including Belinostat



glucuronide, in plasma. Belinostat glucuronide-d5 is the ideal internal standard for this assay.

- 1. Sample Preparation:
- A small volume of plasma (e.g., 50 μL) is used.
- Protein precipitation is performed by adding a solvent like acetonitrile, which may contain the internal standard (Belinostat glucuronide-d5).
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is collected for analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from other plasma components.
- Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer.
 The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Belinostat glucuronide and the internal standard, Belinostat glucuronide-d5. For Belinostat glucuronide, a common transition is m/z 495.3 → 319.1.[1]



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General workflow for the analysis of Belinostat glucuronide.



Conclusion

Belinostat glucuronide-d5 is an indispensable tool for the accurate bioanalysis of Belinostat, a clinically important HDAC inhibitor. While detailed experimental data and synthesis protocols for the deuterated standard are scarce in the public domain, its chemical properties can be inferred from its non-deuterated counterpart and its role in metabolic studies is well-established. The understanding of its formation via UGT1A1-mediated metabolism and the availability of sensitive analytical methods underscore its importance in the ongoing research and development of Belinostat-based therapies.

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References

- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
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